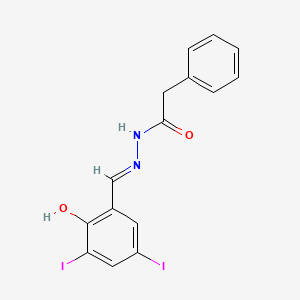![molecular formula C21H23NO4 B6104982 4-[3-(1,3-benzodioxol-5-yl)propanoyl]-2-benzylmorpholine](/img/structure/B6104982.png)
4-[3-(1,3-benzodioxol-5-yl)propanoyl]-2-benzylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(1,3-benzodioxol-5-yl)propanoyl]-2-benzylmorpholine, also known as BRL-15572, is a chemical compound that has been extensively studied for its potential applications in the field of neuroscience. This compound is a selective antagonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor that is primarily found in the mesolimbic pathway of the brain. The mesolimbic pathway is involved in the regulation of reward, motivation, and reinforcement, and dysfunction of this pathway has been implicated in a variety of neuropsychiatric disorders, including addiction, depression, and schizophrenia.
Mechanism of Action
4-[3-(1,3-benzodioxol-5-yl)propanoyl]-2-benzylmorpholine acts as a selective antagonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor that is primarily found in the mesolimbic pathway of the brain. By blocking the activity of this receptor, this compound is able to modulate the activity of the mesolimbic pathway and affect the regulation of reward, motivation, and reinforcement.
Biochemical and Physiological Effects:
Studies have shown that this compound is able to modulate the activity of the mesolimbic pathway and affect the regulation of reward, motivation, and reinforcement. In addition, this compound has been shown to have effects on other neurotransmitter systems, including the serotonin and noradrenaline systems, which may contribute to its therapeutic effects in neuropsychiatric disorders.
Advantages and Limitations for Lab Experiments
One advantage of 4-[3-(1,3-benzodioxol-5-yl)propanoyl]-2-benzylmorpholine is its selectivity for the dopamine D3 receptor, which allows for more targeted manipulation of the mesolimbic pathway. However, one limitation of this compound is its relatively low potency and affinity for the dopamine D3 receptor, which may limit its effectiveness in certain experimental paradigms.
Future Directions
There are several future directions for research on 4-[3-(1,3-benzodioxol-5-yl)propanoyl]-2-benzylmorpholine, including:
1. Further characterization of its pharmacological properties and selectivity for the dopamine D3 receptor.
2. Investigation of its therapeutic potential in neuropsychiatric disorders, particularly addiction, depression, and schizophrenia.
3. Development of more potent and selective analogs of this compound for use in experimental paradigms.
4. Exploration of its effects on other neurotransmitter systems and their potential contributions to its therapeutic effects.
5. Investigation of its potential as a tool for studying the mesolimbic pathway and its role in neuropsychiatric disorders.
Synthesis Methods
The synthesis of 4-[3-(1,3-benzodioxol-5-yl)propanoyl]-2-benzylmorpholine involves the reaction of 3-(1,3-benzodioxol-5-yl)propanoic acid with benzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting intermediate is then reacted with morpholine in the presence of a base such as potassium carbonate to yield the final product.
Scientific Research Applications
4-[3-(1,3-benzodioxol-5-yl)propanoyl]-2-benzylmorpholine has been extensively studied for its potential applications in the field of neuroscience, particularly in the treatment of neuropsychiatric disorders such as addiction, depression, and schizophrenia. Studies have shown that this compound is able to selectively block the dopamine D3 receptor without affecting other dopamine receptor subtypes, which may make it a promising therapeutic agent for these disorders.
properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1-(2-benzylmorpholin-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c23-21(9-7-17-6-8-19-20(13-17)26-15-25-19)22-10-11-24-18(14-22)12-16-4-2-1-3-5-16/h1-6,8,13,18H,7,9-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCZWLGWEYWVFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CCC2=CC3=C(C=C2)OCO3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-{2-[5-(2-hydroxyphenyl)-1-phenyl-1H-1,2,4-triazol-3-yl]vinyl}phenoxy)acetic acid](/img/structure/B6104913.png)

![2-{1-(4-methoxy-2,3-dimethylbenzyl)-4-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6104933.png)
![3-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-isobutyl-2-piperazinone](/img/structure/B6104945.png)
![5-{[(3-methoxyphenyl)amino]methyl}-2-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6104947.png)
![2-{1-(2-fluorobenzyl)-4-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-2-piperazinyl}ethanol](/img/structure/B6104948.png)

![N-{[3-(3-fluorophenyl)tetrahydro-3-furanyl]methyl}-1-(3-pyridinylmethyl)-1H-pyrazol-5-amine](/img/structure/B6104958.png)
![1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-3-piperidinecarboxamide](/img/structure/B6104966.png)
![2-(2-chloroisonicotinoyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6104973.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B6104974.png)
![N-[5-(aminocarbonyl)-2,4-dichlorophenyl]-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B6104981.png)
![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B6104990.png)
![N-cyclooctyl-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6104995.png)